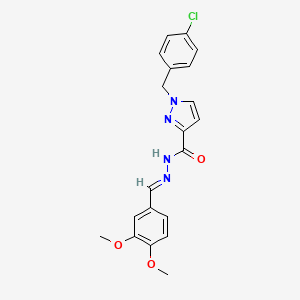

![molecular formula C16H24N2O4S2 B5539333 N-(2-methoxyethyl)-1-{[4-(methylthio)phenyl]sulfonyl}-4-piperidinecarboxamide](/img/structure/B5539333.png)

N-(2-methoxyethyl)-1-{[4-(methylthio)phenyl]sulfonyl}-4-piperidinecarboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

- A research study by Back and Nakajima (2000) discusses the synthesis of piperidines and related structures via conjugate additions to acetylenic sulfones. This method might be relevant to the synthesis of the compound , involving intramolecular acylation and tautomerization processes (Back & Nakajima, 2000).

Molecular Structure Analysis

- For detailed molecular structure analysis, crystal structure studies and computational density functional theory (DFT) calculations can be referenced. A study by Kumara et al. (2017) on similar piperazine derivatives could provide insights into the molecular structure of the compound through crystallography and Hirshfeld surface analysis (Kumara et al., 2017).

Chemical Reactions and Properties

- A study by Golub and Becker (2015) on the anodic methoxylation of piperidine derivatives, including N-sulfonyl piperidines, can shed light on the chemical reactions and properties of similar compounds (Golub & Becker, 2015).

- The work by Šestáková, Zuman, and Horák (1966) on the elimination and reaction of phenyl vinyl sulfone with hydroxyl ions might provide additional information relevant to the chemical properties of sulfone groups in piperidine compounds (Šestáková et al., 1966).

Physical Properties Analysis

- The physical properties of related piperidine derivatives can be inferred from studies like that by Wang et al. (2015), which discusses the synthesis of tert-butyl piperidine-1-carboxylate derivatives and might include data on physical characteristics such as solubility, boiling point, and melting point (Wang et al., 2015).

Chemical Properties Analysis

- A study by Hu et al. (2001) on (4-piperidin-1-yl)-phenyl sulfonamides, a class of compounds structurally related to the compound , could provide insights into their chemical properties, such as reactivity and stability (Hu et al., 2001).

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

N-(2-methoxyethyl)-1-{[4-(methylthio)phenyl]sulfonyl}-4-piperidinecarboxamide is involved in the synthesis of complex organic compounds, including piperidines and pyrrolizidines, through intramolecular acylation and tautomerization processes. These compounds have potential applications in medicinal chemistry and the synthesis of natural products. For instance, Back and Nakajima (2000) described a method that involves conjugate additions to acetylenic sulfones, leading to cyclic enamine sulfones, which are precursors to various cyclic compounds such as piperidines and indolizidines. This method has been utilized in the enantioselective synthesis of several dendrobatid alkaloids, highlighting its potential in the synthesis of biologically active compounds (Back & Nakajima, 2000).

Pharmacological Applications

In the realm of pharmacology, derivatives of N-(2-methoxyethyl)-1-{[4-(methylthio)phenyl]sulfonyl}-4-piperidinecarboxamide have been explored for their potential as drug candidates. One such application is in the development of serotonin 4 (5-HT4) receptor agonists, which are of interest for their prokinetic effects on gastrointestinal motility. Sonda et al. (2004) synthesized a series of 4-amino-5-chloro-2-methoxy-N-(piperidin-4-ylmethyl)benzamides with variations at the piperidine ring, demonstrating accelerated gastric emptying and increased frequency of defecation in preclinical models. This suggests potential applications in the treatment of gastrointestinal disorders (Sonda et al., 2004).

Electrochemical Studies

The chemical structure of N-(2-methoxyethyl)-1-{[4-(methylthio)phenyl]sulfonyl}-4-piperidinecarboxamide lends itself to interesting electrochemical properties. Golub and Becker (2015) studied the anodic methoxylation of N-acyl and N-sulfonyl piperidine derivatives, revealing insights into the electrochemical behavior of such compounds. Their findings suggest potential applications in the development of electrochemical synthetic methods, which could offer more sustainable and efficient pathways for the synthesis of complex organic molecules (Golub & Becker, 2015).

Direcciones Futuras

Propiedades

IUPAC Name |

N-(2-methoxyethyl)-1-(4-methylsulfanylphenyl)sulfonylpiperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O4S2/c1-22-12-9-17-16(19)13-7-10-18(11-8-13)24(20,21)15-5-3-14(23-2)4-6-15/h3-6,13H,7-12H2,1-2H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZGCYGMGPWOMQQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)SC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-methoxyethyl)-1-{[4-(methylsulfanyl)phenyl]sulfonyl}piperidine-4-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(1H-imidazol-1-yl)benzyl]-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5539263.png)

![1-benzyl-N-{2-[(4-methoxyphenyl)thio]ethyl}-4-piperidinecarboxamide](/img/structure/B5539276.png)

![2,3-dimethyl-5-phenyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5539282.png)

![N-[(3S*,4R*)-1-[5-(methoxymethyl)-2-furoyl]-4-(4-methoxyphenyl)-3-pyrrolidinyl]acetamide](/img/structure/B5539295.png)

![8-(2-amino-6-methoxy-4-pyrimidinyl)-2-(3-methoxypropyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5539301.png)

![1-[(2-methyl-1,3-thiazol-4-yl)methyl]-4-[(5-phenyl-3-isoxazolyl)carbonyl]piperazine](/img/structure/B5539304.png)

![1-[(2-ethoxyphenyl)acetyl]-3-(1H-imidazol-2-yl)piperidine](/img/structure/B5539320.png)

![2-[2-(dimethylamino)ethyl]-8-[(4-methyl-1H-imidazol-5-yl)carbonyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5539321.png)

![1-(5-chloro-2-methoxyphenyl)-3-cyclopropyl-5-[2-(3,5-dimethylisoxazol-4-yl)ethyl]-1H-1,2,4-triazole](/img/structure/B5539330.png)

![isopropyl {[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetate](/img/structure/B5539348.png)